molecular formula C16H17NO3S B13355169 N-(1-(3-Methoxyphenyl)ethylidene)-4-methylbenzenesulfonamide

N-(1-(3-Methoxyphenyl)ethylidene)-4-methylbenzenesulfonamide

Cat. No.: B13355169
M. Wt: 303.4 g/mol
InChI Key: QXGDQJAMLMDDFP-GHRIWEEISA-N
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Description

N-(1-(3-Methoxyphenyl)ethylidene)-4-methylbenzenesulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a methoxyphenyl group and a methylbenzenesulfonamide group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-Methoxyphenyl)ethylidene)-4-methylbenzenesulfonamide typically involves the condensation reaction between 3-methoxyacetophenone and 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-Methoxyphenyl)ethylidene)-4-methylbenzenesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of different reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-(3-Methoxyphenyl)ethylidene)-4-methylbenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-(3-Methoxyphenyl)ethylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(3-Methoxyphenyl)ethylidene)-4-phenyl-1-piperazinamide
  • N-(1-(3-Methoxyphenyl)ethylidene)isonicotinohydrazide
  • N-(1-(3-Methoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide

Uniqueness

N-(1-(3-Methoxyphenyl)ethylidene)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

(NE)-N-[1-(3-methoxyphenyl)ethylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H17NO3S/c1-12-7-9-16(10-8-12)21(18,19)17-13(2)14-5-4-6-15(11-14)20-3/h4-11H,1-3H3/b17-13+

InChI Key

QXGDQJAMLMDDFP-GHRIWEEISA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/C2=CC(=CC=C2)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC(=CC=C2)OC

Origin of Product

United States

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